n-(3-Chloro-4-nitrophenyl)acetamide

Description

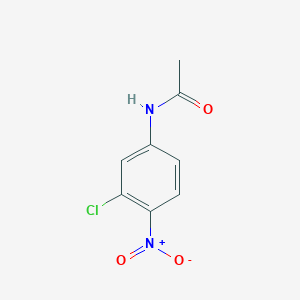

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloro-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-5(12)10-6-2-3-8(11(13)14)7(9)4-6/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAYZLXOOIEGDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284915 | |

| Record name | n-(3-chloro-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-33-4 | |

| Record name | 712-33-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(3-chloro-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of N 3 Chloro 4 Nitrophenyl Acetamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. These techniques probe the vibrational energy levels of molecules, which are unique to specific bonds and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

Key expected vibrational frequencies would include:

N-H Stretching: A peak in the region of 3200-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C=O Stretching (Amide I): A strong absorption band is expected around 1660-1680 cm⁻¹ due to the carbonyl stretch of the acetamide (B32628) group.

N-H Bending (Amide II): A band in the 1530-1550 cm⁻¹ region is characteristic of the N-H bending vibration coupled with C-N stretching.

NO₂ Stretching: The nitro group will exhibit two distinct, strong stretching vibrations: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch in the 1300-1370 cm⁻¹ range.

C-Cl Stretching: The stretching vibration for the C-Cl bond is expected to appear in the fingerprint region, generally between 700-800 cm⁻¹.

Aromatic C-H and C=C Stretching: Vibrations related to the phenyl ring would also be present, including C-H stretching above 3000 cm⁻¹ and C=C ring stretching bands in the 1450-1600 cm⁻¹ region.

A hypothetical data table for the expected FT-IR peaks is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3200 - 3300 |

| Amide (C=O) | Stretching (Amide I) | 1660 - 1680 |

| Amide (N-H) | Bending (Amide II) | 1530 - 1550 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |

| Aryl Chloride (C-Cl) | Stretching | 700 - 800 |

| Aromatic Ring (C=C) | Ring Stretching | 1450 - 1600 |

Raman Spectroscopy in Structural Elucidation

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. Specific Raman spectroscopic data for N-(3-Chloro-4-nitrophenyl)acetamide is scarce. However, it would be expected to show strong signals for the symmetric stretching of the nitro group and the vibrations of the aromatic ring. The C=O stretch would also be Raman active. This technique is valuable for confirming the presence of these key structural features and can aid in a more complete vibrational assignment when used in conjunction with FT-IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Characterization

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. Based on the structure, the following signals are anticipated:

Amide Proton (N-H): A singlet, typically broad, would appear in the downfield region (δ 8.0-10.0 ppm), with its exact chemical shift being highly dependent on the solvent and concentration.

Aromatic Protons: The three protons on the phenyl ring would give rise to a complex splitting pattern.

The proton ortho to the nitro group would be the most deshielded, appearing as a doublet.

The proton ortho to the acetamido group and meta to the nitro group would appear as a doublet of doublets.

The proton meta to both the nitro and chloro groups would be the most upfield of the aromatic signals, likely appearing as a doublet.

Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the acetyl methyl group would be observed in the upfield region, typically around δ 2.1-2.3 ppm.

A predicted ¹H NMR data table is shown below.

| Proton Environment | Predicted Chemical Shift (δ ppm) | Multiplicity |

| -NH- (Amide) | 8.0 - 10.0 | Singlet (broad) |

| Ar-H | 7.5 - 8.5 | Multiplet |

| -COCH₃ (Methyl) | 2.1 - 2.3 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals would be expected.

Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded, appearing significantly downfield, typically in the range of δ 168-172 ppm.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the phenyl ring. The carbons attached to the nitro group and the acetamido group (ipso-carbons) would have characteristic chemical shifts. The carbon bearing the nitro group would be significantly deshielded, while the carbon attached to the chlorine atom would also show a downfield shift.

**Methyl

Mass Spectrometric Approaches for Molecular Identification

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. This technique provides an experimental mass value that can be compared to a calculated theoretical mass, allowing for the unambiguous determination of the molecular formula.

For this compound, the theoretical monoisotopic mass can be calculated from its molecular formula, C₈H₇ClN₂O₃. This calculated value would be the benchmark against which experimental HRMS data would be compared to confirm the compound's identity. However, specific experimental HRMS data, including measured mass-to-charge ratios and fragmentation patterns for this compound, are not available in the reviewed literature.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₈H₇ClN₂O₃ | 214.0145 |

Note: This table presents calculated theoretical data. Experimental data is not currently available.

Chemical Reactivity and Derivatization Strategies for N 3 Chloro 4 Nitrophenyl Acetamide

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of N-(3-chloro-4-nitrophenyl)acetamide. The reaction proceeds through an addition-elimination mechanism, which is highly favored in this molecule due to the presence of a strong electron-withdrawing nitro group positioned para to the chlorine atom, which acts as the leaving group. libretexts.orgnih.gov This specific arrangement activates the aromatic ring towards attack by nucleophiles.

The mechanism involves a two-step process. First, a nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy for the initial, rate-determining step. nih.govyoutube.com In the second, faster step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

Reactivity of the Chloro Group Towards Various Nucleophiles

The chloro group in this compound is significantly activated towards displacement by a wide range of nucleophiles. The powerful electron-withdrawing effect of the para-nitro group makes the carbon atom attached to the chlorine electron-deficient and thus highly susceptible to nucleophilic attack. libretexts.org This electronic arrangement is the key prerequisite for the SNAr mechanism to operate efficiently. libretexts.org

The reactivity with nucleophiles is influenced by the nucleophile's strength and the reaction conditions. Strong nucleophiles, such as alkoxides, thiolates, and amines, react readily. The general order of leaving group ability in SNAr reactions is often F > Cl > Br > I, which is the reverse of that seen in SN1 and SN2 reactions. youtube.com This is because the first step, the attack of the nucleophile, is rate-limiting, and highly electronegative halogens enhance the electrophilicity of the carbon atom being attacked. youtube.com

Synthetic Transformations via Substitution with Amines and Thiols

Amines and thiols are effective nucleophiles for the substitution of the chloro group in this compound, leading to the formation of valuable substituted aniline (B41778) and thioether derivatives, respectively.

Substitution with Amines: Primary and secondary amines can displace the chloride to form N,N'-disubstituted-4-nitro-m-phenylenediamines. These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may be facilitated by the use of a non-nucleophilic base to neutralize the hydrogen chloride that is formed.

Substitution with Thiols: Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles for SNAr reactions. The reaction of this compound with a thiol (R-SH) in the presence of a base (like sodium hydroxide (B78521) or potassium carbonate) yields an aryl thioether. The resulting products are precursors for various sulfur-containing heterocyclic compounds. Kinetic studies on related chloroacetamides with thiolates indicate the reaction proceeds via a concerted SN2 mechanism. rsc.org

| Nucleophile | Typical Reagents | Product Class | General Reaction Conditions |

|---|---|---|---|

| Amines | Primary or Secondary Amines (e.g., Aniline, Piperidine) | Substituted N-(4-nitrophenyl)acetamide derivatives | Polar aprotic solvent (e.g., DMF, DMSO), often with heating and a base (e.g., K₂CO₃, Et₃N) |

| Thiols | Alkyl or Aryl Thiols (e.g., Thiophenol, Cysteine) | Aryl Thioether derivatives | Base (e.g., NaOH, NaH) to form thiolate, polar solvent (e.g., Ethanol (B145695), DMF) |

Reductive Transformations of the Nitro Group

The nitro group of this compound is readily reduced to a primary amino group, providing a key synthetic route to N-(4-amino-3-chlorophenyl)acetamide. This transformation is fundamental in the synthesis of dyes, pharmaceuticals, and other fine chemicals. The reduction can be achieved through various methods, with catalytic hydrogenation and chemoselective stoichiometric reductions being the most common and efficient protocols.

Catalytic Hydrogenation Protocols (e.g., H₂, Palladium on Carbon)

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of aromatic nitro groups. rsc.org The process typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. rsc.org Palladium on activated carbon (Pd/C) is the most common catalyst for this transformation due to its high activity and selectivity. researchgate.netresearchgate.net

The reaction is generally carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) at room temperature and moderate pressures of hydrogen. A key advantage of using Pd/C is its chemoselectivity; it can reduce the nitro group without affecting other reducible functionalities, such as the aromatic ring or the chloro substituent (dehalogenation can occur under more forcing conditions). organic-chemistry.org Studies on similar molecules, like N-(3-nitro-4-methoxyphenyl) acetamide (B32628), have demonstrated the high efficiency of Pd/C catalysts. researchgate.net

Chemoselective Reductions with Stoichiometric Reagents (e.g., Sodium Dithionite)

For substrates that may be sensitive to catalytic hydrogenation conditions, or when specific chemoselectivity is required, stoichiometric reducing agents are employed. Sodium dithionite (B78146) (Na₂S₂O₄) is a mild and effective reagent for the selective reduction of aromatic nitro compounds to the corresponding anilines. rsc.org

This reduction is typically performed in a mixed solvent system, such as DMF-water or THF-water, at room temperature. The reaction is often rapid and clean, and the workup procedure is straightforward. Sodium dithionite's utility lies in its ability to reduce the nitro group in the presence of other sensitive groups like aldehydes, esters, and halogens, making it a valuable tool in complex organic synthesis. rsc.org

| Method | Reagents & Catalyst | Typical Solvents | Key Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | Methanol, Ethanol, Ethyl Acetate | High efficiency, clean reaction (byproduct is water), catalyst is recyclable. |

| Chemoselective Reduction | Sodium Dithionite (Na₂S₂O₄) | DMF/Water, THF/Water | Mild reaction conditions, high chemoselectivity, tolerance of sensitive functional groups. |

Synthesis of Aminophenyl Acetamide Derivatives

The reduction of the nitro group in this compound directly yields N-(4-amino-3-chlorophenyl)acetamide . This product is a valuable synthetic intermediate. For instance, p-aminoacetanilide, a related compound, is used in the synthesis of dyes and various bioactive molecules. scispace.com

The synthesis can be reliably achieved using either of the methods described above.

Via Catalytic Hydrogenation: Stirring a solution of this compound in ethanol with a catalytic amount of 5-10% Pd/C under a hydrogen atmosphere provides N-(4-amino-3-chlorophenyl)acetamide in high yield after filtration of the catalyst and removal of the solvent.

Via Sodium Dithionite Reduction: Treating a solution of this compound in a mixture of DMF and water with an excess of sodium dithionite at room temperature, followed by an aqueous workup, affords the desired N-(4-amino-3-chlorophenyl)acetamide.

Both pathways offer efficient access to this key aminophenyl acetamide derivative, which can be used for further synthetic elaborations, such as diazotization reactions or acylations at the newly formed amino group.

Acylation Reactions Involving the Amide Functional Group

The amide functional group in this compound is generally unreactive towards nucleophilic acyl substitution reactions, which includes further acylation. This reduced reactivity is attributed to two primary factors. Firstly, the nitrogen atom's lone pair of electrons is delocalized through resonance with the adjacent carbonyl group, diminishing its nucleophilicity. Secondly, the amide anion (RNH⁻) is a very strong base, making it a poor leaving group. Consequently, amides are the least reactive among carboxylic acid derivatives.

Despite this inherent stability, derivatization through acylation at the amide nitrogen is achievable under specific, often forcing, conditions. Standard acylation methods using acyl halides or anhydrides are typically ineffective for secondary amides without activation. One strategy involves the deprotonation of the amide using a strong base to form a more nucleophilic amidate anion, which can then react with an acylating agent. Another approach employs specialized catalytic systems. For instance, methods have been developed for the chemoselective acylation of primary amides using potassium acyltrifluoroborates promoted by chlorinating agents in an aqueous acidic medium. nih.gov Such protocols have been shown to tolerate various functional groups and can be applied to N-functional groups that typically resist classical acylation. nih.gov

While amides are generally not useful substrates in classic Friedel–Crafts acylation reactions, recent research has identified specific amides that can provide aromatic ketones in good yields, suggesting a mechanism involving superelectrophilic activation to cleave the C-N bond. acs.org However, these reactions concern the use of amides as acylating agents rather than substrates for N-acylation. For a molecule like this compound, any N-acylation strategy would need to overcome the low nucleophilicity of the amide nitrogen, a challenge compounded by the electronic effects of the substituted phenyl ring.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Further electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is governed by the directing and activating or deactivating effects of the three existing substituents: the acetamido group (-NHCOCH₃), the chloro group (-Cl), and the nitro group (-NO₂). The interplay of these groups determines the position (regioselectivity) and rate of subsequent substitution reactions.

The directing effects of the individual substituents are as follows:

Acetamido group (-NHCOCH₃): This is an activating group and an ortho, para-director. The nitrogen's lone pair can be donated to the ring through resonance, increasing electron density at the ortho and para positions and stabilizing the arenium ion intermediate. Its activating effect is less potent than an amino (-NH₂) group because the lone pair also participates in resonance with the adjacent carbonyl group. ncert.nic.in

Chloro group (-Cl): Halogens are an anomalous case; they are deactivating groups due to their electron-withdrawing inductive effect but are ortho, para-directors because their lone pairs can stabilize the arenium ion intermediate at these positions through resonance. organicchemistrytutor.comlibretexts.org

Nitro group (-NO₂): This is a strongly deactivating group and a meta-director. It strongly withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. organicchemistrytutor.comyoutube.com The ortho and para positions are particularly deactivated, leaving the meta position as the least unfavorable site for electrophilic attack. libretexts.orgyoutube.com

In this compound, the available positions for a new substituent are C-2, C-5, and C-6. The directing effects of the existing groups on these positions are:

Position C-2: ortho to the acetamido group (activating), meta to the chloro group (deactivating), and meta to the nitro group (deactivating).

Position C-5: meta to the acetamido group (deactivating), ortho to the chloro group (activating), and ortho to the nitro group (strongly deactivating).

Position C-6: para to the chloro group (activating), ortho to the nitro group (strongly deactivating), and meta to the acetamido group (deactivating).

Considering these combined influences, the acetamido group, being the most activating of the three, will have the most significant influence on where the next substituent adds. It strongly directs incoming electrophiles to its ortho and para positions. Since the para position is already occupied by the nitro group, it primarily directs to the C-2 position. The chloro group also directs ortho/para, but its influence is weaker. The nitro group strongly deactivates its ortho and para positions (C-5 and C-6 relative to the nitro group), making substitution at these sites highly unfavorable. Therefore, electrophilic attack is most likely to occur at the C-2 position, which is activated by the acetamido group and only meta to the two deactivating groups.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions

Oxidative Stability and Degradation Pathways of Functional Groups

The oxidative stability of this compound is influenced by the robust nature of its constituent functional groups and the aromatic system. Nitroaromatic compounds are known for their resistance to oxidative degradation. nih.govasm.org This recalcitrance is due to the strong electron-withdrawing nature of the nitro group, which, combined with the inherent stability of the benzene (B151609) ring, makes the molecule less susceptible to attack by oxidizing agents. nih.govasm.org

Despite this general stability, specific conditions can lead to degradation. The acetamido group can be susceptible to oxidation. Studies on the oxidation of acetanilide (B955) and its para-substituted derivatives have shown that these compounds can be oxidized to form benzoquinones. For instance, the oxidation of various p-substituted acetanilides by phenyliodosyl acetate in the presence of perchloric acid results in the formation of p-substituted o-benzoquinones. This suggests a potential pathway where the aromatic ring is oxidized, possibly following initial attack at the acetamido group or the ring itself.

Chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants, and their degradation often requires specific microbial or advanced oxidative processes. nih.govresearchgate.net Microbial degradation can proceed through several pathways:

Reductive Pathways: The most common initial step in the microbial metabolism of nitroaromatics is the reduction of the nitro group to nitroso, hydroxylamino, and finally amino derivatives. nih.govcswab.org These reduced intermediates are often more susceptible to further degradation.

Oxidative Pathways: Some bacteria utilize dioxygenase enzymes to insert two hydroxyl groups into the aromatic ring, which can lead to the elimination of the nitro group as nitrite (B80452) and subsequent ring cleavage. nih.gov Monooxygenase enzymes can also initiate degradation by adding a single oxygen atom, eliminating the nitro group from nitrophenols. nih.gov

Dehalogenation: The chloro-substituent can be removed through reductive, oxidative, or hydrolytic dehalogenation mechanisms by various microorganisms, although this is often a slow process. eurochlor.org

Advanced Oxidation Processes (AOPs), such as ozonation or Fenton reactions, are chemical methods used to degrade recalcitrant compounds like chlorinated nitroaromatics. These methods generate highly reactive species, like hydroxyl radicals, which can attack the aromatic ring, leading to hydroxylation, ring opening, and eventual mineralization to CO₂, water, and inorganic ions.

Table 2: Potential Degradation Pathways for this compound

Table of Mentioned Compounds

Research Applications of N 3 Chloro 4 Nitrophenyl Acetamide in Organic Synthesis and Advanced Materials

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

The chemical architecture of N-(3-Chloro-4-nitrophenyl)acetamide, characterized by an acetamido group, a chloro substituent, and a nitro group on the phenyl ring, provides multiple reaction sites. This allows for its versatile use as a precursor in the creation of diverse and complex organic structures.

Precursor in the Synthesis of Diverse Organic Molecules

This compound serves as a crucial starting material for the synthesis of a variety of organic compounds. Current time information in Bangalore, IN. The presence of the nitro and chloro groups, both of which are electron-withdrawing, enhances the reactivity of the aromatic ring, making it susceptible to nucleophilic substitution reactions. This property is exploited in the synthesis of more complex molecules where the chloro group can be displaced by various nucleophiles.

Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized. This dual reactivity makes this compound a valuable precursor for the synthesis of various heterocyclic compounds and other intricate organic structures. For instance, it is a known precursor in the synthesis of a lidocaine (B1675312) analogue, highlighting its utility in medicinal chemistry. sci-hub.se The reduction of the nitro group to an amine is a key step in many synthetic pathways, opening up possibilities for creating a wide range of derivatives with potential biological activities.

Building Block in the Production of Dyes and Pigments

The structural features of this compound make it a suitable intermediate in the synthesis of dyes and pigments. Current time information in Bangalore, IN. The aromatic nitro group is a well-known chromophore, and its presence, along with the potential for further chemical modification, allows for the creation of colored compounds. The amino group, obtained after the reduction of the nitro group, can be diazotized and coupled with other aromatic compounds to form azo dyes. Azo compounds are a major class of synthetic dyes with widespread applications. biosynth.com While specific examples of dyes synthesized directly from this compound are not extensively detailed in the literature, the fundamental chemistry of the compound strongly supports its role as a precursor in this field. The general process involves the diazotization of an aromatic amine (derived from the reduction of the nitro compound) and subsequent coupling with a suitable coupling component to produce a colored azo dye. biosynth.comontosight.ai

Potential Contributions to Advanced Materials Science

The application of this compound extends beyond small molecule synthesis into the realm of materials science, where it shows promise as a building block for functional materials.

Investigation in the Development of Functional Materials

This compound is considered an intermediate for the synthesis of advanced polymers. The presence of reactive functional groups allows for its incorporation into polymer chains. For example, the amino group, formed after the reduction of the nitro group, can react with dicarboxylic acids or their derivatives to form polyamides. researchgate.net Polyamides are a class of high-performance polymers with excellent thermal and mechanical properties. The incorporation of the chloro- and nitro-substituted phenyl ring into the polymer backbone could impart specific properties, such as enhanced thermal stability, flame retardancy, or specific optical and electronic characteristics. Research into nitro-substituted polyamides has shown that the nitro group can improve the refractive index of the resulting polymer, making such materials potentially useful in optical applications. researchgate.net While direct polymerization of this compound is not a common application, its derivatives, particularly the corresponding diamine, are valuable monomers for the synthesis of functional polymers like polyamides and polyimides.

Methodological Advancements in Analytical Chemistry Research

The unique electronic and structural properties of this compound and its derivatives have led to their investigation in the field of analytical chemistry, particularly in the development of sensors.

Utilization in Spectroscopic and Chromogenic Assay Development

The N-(nitrophenyl)acetamide scaffold has been utilized in the development of chromogenic and fluorogenic sensors for the detection of various analytes. mdpi.comnih.govbohrium.com These sensors function by exhibiting a change in color or fluorescence upon binding to a specific ion or molecule. The nitro group, being strongly electron-withdrawing, can play a crucial role in the signaling mechanism of such sensors. For example, a related compound, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, has been synthesized and shown to act as a colorimetric sensor for anions. mdpi.com The interaction of the amide N-H proton with anions leads to a color change, which can be detected by UV-Vis spectroscopy. This demonstrates the potential of the N-(nitrophenyl)acetamide moiety to serve as a recognition and signaling unit in chemosensors. Although direct applications of this compound in this area are not extensively documented, the principles demonstrated with similar structures suggest its potential utility in the development of new spectroscopic and chromogenic assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.